molecular formula C10H8N2O4S B12654737 2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester CAS No. 31330-50-4

2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester

Cat. No.: B12654737
CAS No.: 31330-50-4
M. Wt: 252.25 g/mol
InChI Key: FYIYSVHMODMIHZ-FNORWQNLSA-N
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Description

2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester is an organic compound with the molecular formula C10H8N2O4S. This compound is characterized by the presence of a cyano group, a nitro group, and a thienyl ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-nitro-2-thiophenecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The cyano group and the thienyl ring can also participate in various biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the cyano and nitro groups, along with the thienyl ring, makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

31330-50-4

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(5-nitrothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C10H8N2O4S/c1-2-16-10(13)7(6-11)5-8-3-4-9(17-8)12(14)15/h3-5H,2H2,1H3/b7-5+

InChI Key

FYIYSVHMODMIHZ-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(S1)[N+](=O)[O-])/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(S1)[N+](=O)[O-])C#N

Origin of Product

United States

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